N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide
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Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a useful research compound. Its molecular formula is C15H13FN2O3S2 and its molecular weight is 352.4. The purity is usually 95%.
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Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring substituted with a cyano group and an acetamide moiety attached to a 4-fluorobenzenesulfonyl group. This unique configuration is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C15H14FNO3S
- Molecular Weight : 305.34 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity.
- DNA Binding : Similar compounds have shown the ability to bind to DNA, influencing gene expression and cellular proliferation.
- Cell Cycle Modulation : It may affect cell cycle progression, particularly in cancer cells, leading to apoptosis or reduced proliferation.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Assay Type | Notes |
---|---|---|---|
A549 | 6.26 | 2D Cell Culture | High cytotoxicity observed |
HCC827 | 6.48 | 2D Cell Culture | Comparable activity to standard drugs |
NCI-H358 | 20.46 | 3D Cell Culture | Reduced efficacy in 3D models |
MRC-5 | >50 | Normal Fibroblast | Low toxicity at tested concentrations |
These results indicate that while the compound exhibits significant cytotoxicity against lung cancer cell lines, it also affects normal cells, suggesting a need for further optimization to enhance selectivity.
Antimicrobial Activity
In addition to antitumor effects, the compound has been tested for antimicrobial properties against common pathogens:
Pathogen | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
S. cerevisiae | 12 | 100 |
These findings suggest that this compound possesses notable antimicrobial activity, particularly against S. aureus.
Case Studies
- Study on Lung Cancer Cells : In vitro studies using A549 and HCC827 cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to assess effectiveness.
- Antimicrobial Screening : A separate study focused on the antimicrobial properties of the compound revealed its effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S2/c1-9-10(2)22-15(13(9)7-17)18-14(19)8-23(20,21)12-5-3-11(16)4-6-12/h3-6H,8H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUAPTSXQMNQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.